molecular formula C7H12O2 B13330644 5-Oxaspiro[3.4]octan-8-ol

5-Oxaspiro[3.4]octan-8-ol

Cat. No.: B13330644
M. Wt: 128.17 g/mol
InChI Key: WYVYGBHLEIOSLD-UHFFFAOYSA-N
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Description

5-Oxaspiro[34]octan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-8-ol typically involves the use of cyclization reactions. One common method involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

5-Oxaspiro[3.4]octan-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to novel biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octan-2-ol: Similar in structure but with the hydroxyl group at a different position.

    5,8-Dioxaspiro[3.4]octan-2-ol: Contains an additional oxygen atom in the spirocyclic ring.

    5-Oxaspiro[3.4]octane-2-carbaldehyde: Features an aldehyde group instead of a hydroxyl group.

Uniqueness

5-Oxaspiro[3.4]octan-8-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H12O2/c8-6-2-5-9-7(6)3-1-4-7/h6,8H,1-5H2

InChI Key

WYVYGBHLEIOSLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCO2)O

Origin of Product

United States

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